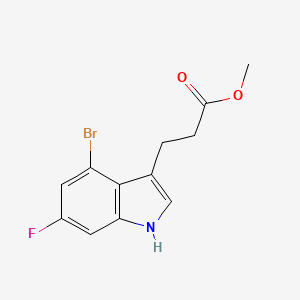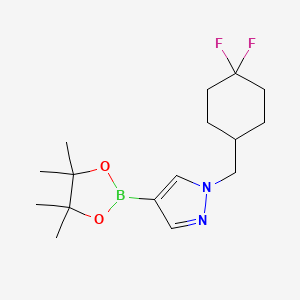
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a difluorocyclohexylmethyl group and a dioxaborolane moiety
准备方法
The synthesis of 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorocyclohexylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable difluorocyclohexylmethyl halide under basic conditions.
Attachment of the dioxaborolane moiety: This is often done through a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic ester in the presence of a palladium catalyst.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The pyrazole ring and the boronic ester moiety can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the conditions and reagents used.
Common reagents include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学研究应用
1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme functions or receptor interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.
作用机制
The mechanism by which 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological system being studied.
相似化合物的比较
Similar compounds to 1-((4,4-Difluorocyclohexyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include other pyrazole derivatives and boronic esters. These compounds may share some chemical properties but differ in their specific substituents and resulting reactivity. The uniqueness of this compound lies in its combination of a difluorocyclohexylmethyl group and a dioxaborolane moiety, which imparts distinct chemical and physical properties.
Some similar compounds include:
- 1-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-((4,4-Difluorocyclohexyl)methyl)-4-(phenyl)-1H-pyrazole
- 1-(Methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
属性
分子式 |
C16H25BF2N2O2 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
1-[(4,4-difluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H25BF2N2O2/c1-14(2)15(3,4)23-17(22-14)13-9-20-21(11-13)10-12-5-7-16(18,19)8-6-12/h9,11-12H,5-8,10H2,1-4H3 |
InChI 键 |
JSAKWAMOUIEGMD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCC(CC3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



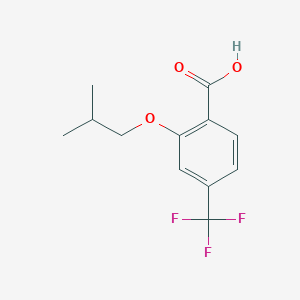
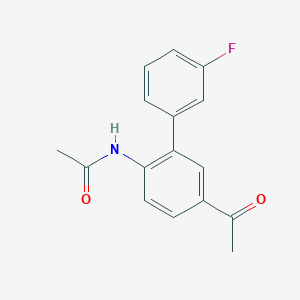
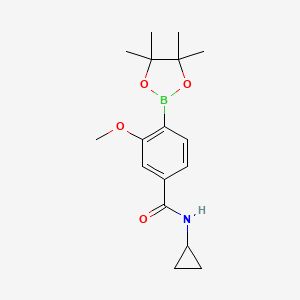
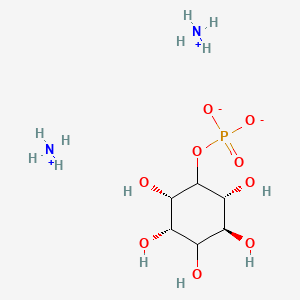
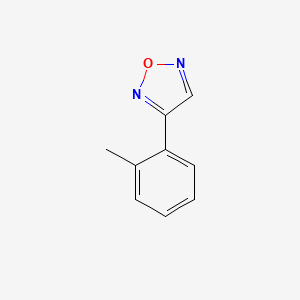
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
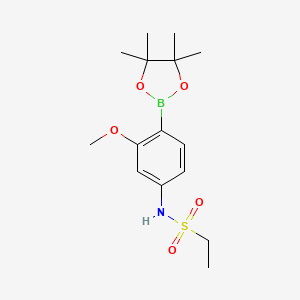
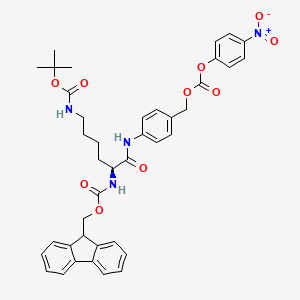
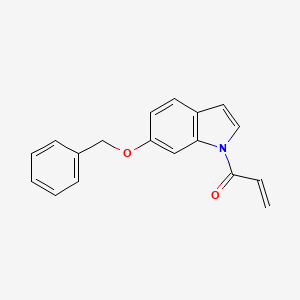
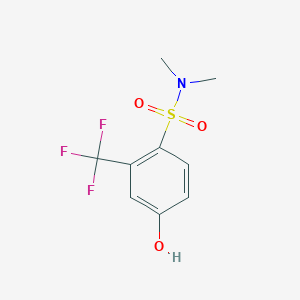
![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
